N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives, including “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide”, typically consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazole, a parent material for various chemical compounds including “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Evaluation as Inhibitors
Carbonic Anhydrase and Acetylcholinesterase Inhibition : Derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been investigated for their inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms as well as acetylcholinesterase (AChE). These compounds demonstrated low nanomolar inhibitory activity and represent interesting lead compounds for the development of hCA and AChE inhibitors. This research contributes to the development of inhibitors with potential therapeutic applications in conditions where these enzymes are implicated (Askin et al., 2021).
Anticancer and Antimicrobial Activities : Amido sulfonamido methane linked bis heterocycles, including bis-oxazoles, thiazoles, and imidazoles, have been synthesized and screened for antimicrobial and anticancer activities. Particularly, a chloro-substituted amido sulfonamido bisimidazole exhibited excellent antimicrobial activity as well as potent effects against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).
Synthesis Methods
One-Pot Synthesis Techniques : Innovative one-pot synthesis techniques have been developed for the construction of (imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides. These methods facilitate the synthesis of target heterocyclic compounds without the need for isolating intermediates, contributing to the efficiency and scalability of synthesizing these complex molecules (Rozentsveig et al., 2013).
Regioselective Synthesis of Imidazoles : A novel synthesis approach for imidazoles from electron-withdrawing group-substituted allenyl sulfonamides with amines has been reported. This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, depending on the substituents on the nitrogen atoms, highlighting the versatility of synthesis strategies for these compounds (Yu et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-(Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Thiophene-2-Sulfonamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target through a process of binding to the enzyme-peptide substrate complex at an allosteric site . This interaction lowers the Michaelis constant for acetylated substrates , thereby inhibiting the activity of the enzyme and disrupting the normal functioning of Mtb .
Biochemical Pathways
The compound affects the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . By inhibiting this pathway, the compound can exert its antimycobacterial effects .
Result of Action
The compound displays potent antimycobacterial activity . For instance, one derivative of the compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . This suggests that the compound can effectively inhibit the growth of Mtb at relatively low concentrations .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNZIDFJURIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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